molecular formula C15H22F3N3O2 B2890230 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 2320380-91-2

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2890230
CAS No.: 2320380-91-2
M. Wt: 333.355
InChI Key: YQTSUHPWQSVRGI-UHFFFAOYSA-N
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Description

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine moiety linked to a dimethylpyrimidine ring and a trifluoropropanol group, suggests potential as a core scaffold for developing enzyme inhibitors. Researchers are exploring its utility, particularly in oncology, where analogous compounds have demonstrated activity by targeting kinase signaling pathways or sigma-2 receptors (TMEM97) that are overexpressed in proliferating cancer cells . The integration of the trifluoromethyl group is a common strategy in lead optimization to enhance metabolic stability and membrane permeability. This compound is provided exclusively for investigational purposes to support fundamental biochemical research, high-throughput screening campaigns, and the synthesis of novel analog libraries. It is intended for use by qualified research professionals in controlled laboratory settings.

Properties

IUPAC Name

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O2/c1-10-11(2)19-9-20-14(10)23-8-12-3-5-21(6-4-12)7-13(22)15(16,17)18/h9,12-13,22H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTSUHPWQSVRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)CC(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic compound characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a trifluoropropanol group. This unique combination of functional groups suggests potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H22F3N3O2
  • Molecular Weight : 333.35 g/mol

The structure includes:

  • A piperidine ring which is known for its role in various biological activities.
  • A pyrimidine derivative that often exhibits enzyme inhibition properties.
  • A trifluoropropanol moiety which can enhance lipophilicity and biological interactions.

Biological Activity

Research indicates that compounds with similar structural features often exhibit notable biological activities. The biological activity of this compound may include:

1. Enzyme Inhibition
Compounds with trifluoromethyl groups are often potent enzyme inhibitors. The presence of the pyrimidine ring suggests potential inhibition of kinases or phosphodiesterases.

2. Antimicrobial Activity
Similar compounds have shown antibacterial and antifungal properties. For instance, trifluoromethylpyridine derivatives have been reported to exhibit significant antibacterial activity against various pathogens .

3. Anticancer Potential
Pyrimidine derivatives are frequently explored for their anticancer properties due to their ability to interfere with nucleic acid synthesis and cell proliferation pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the expected biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine structureAntimicrobial
5-FluoroindoleIndole structureAnticancer
1-(4-Pyridyl)-3-methylureaPyridine and ureaAntidiabetic

The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activities of related compounds:

Study 1: Antibacterial Activity
In a study evaluating novel trifluoromethylpyridine amides, compounds demonstrated significant antibacterial effects against Xanthomonas oryzae and Ralstonia solanacearum. Some derivatives exhibited higher activity than commercial standards at concentrations as low as 50 mg/L .

Study 2: Enzyme Interaction Studies
Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of similar compounds based on their structural features. These models suggest that the target compound may interact effectively with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous derivatives based on structural motifs, physicochemical properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Key Differences
Target Compound Piperidine - (5,6-Dimethylpyrimidin-4-yl)oxymethyl
- 1,1,1-Trifluoropropan-2-ol
~365.3* Receptor modulation (e.g., 5-HT4, kinase inhibitors) Reference compound
1-{(4M)-4-[2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]amino}-5-(trifluoromethyl)pyrimidin-4-yl]-1H-pyrazol-1-yl}-2-methylpropan-2-ol Piperidine + Pyrimidine + Pyrazole - Cyclopropanesulfonyl
- Trifluoromethylpyrimidine
- Pyrazole
488.5 Kinase inhibition, oncology Larger size, sulfonyl group enhances solubility and target specificity
4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid Piperidine + Benzisoxazole - Trifluoroethoxybenzisoxazole
- Tetrahydro-2H-pyran
~520.4* 5-HT4 receptor agonism (gastrointestinal therapies) Benzisoxazole replaces pyrimidine; carboxylic acid enhances polarity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Piperidine + Benzisoxazole + Pyridopyrimidine - Fluoro-benzisoxazole
- Ethylpyridopyrimidine
~435.4* Antipsychotic candidates (dopamine/serotonin modulation) Pyridopyrimidone core alters binding affinity vs. pyrimidine
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol Piperidine - 2,4,6-Trimethylphenyl
- Propan-2-ol
~275.4 Antimicrobial/antifungal agents Aromatic substituent lacks heterocyclic complexity; no fluorination

*Molecular weights estimated from empirical formulas.

Key Observations

Replacement of pyrimidine with benzisoxazole (as in ) introduces rigidity and electron-withdrawing effects, which could alter target engagement or metabolic pathways.

Fluorination Effects: The trifluoromethyl group in the target compound improves lipophilicity (logP ~2.5–3.0*), favoring blood-brain barrier penetration compared to non-fluorinated analogs like . However, this may reduce aqueous solubility relative to sulfonyl- or carboxylic acid-containing derivatives (e.g., ).

Pharmacological Implications :

  • Piperidine derivatives with trifluoromethyl groups (target compound, ) are often explored in CNS disorders due to their balance of stability and bioavailability.
  • Compounds with sulfonyl or carboxylic acid groups (e.g., ) may exhibit improved solubility but reduced CNS penetration, directing them toward peripheral targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol?

  • Methodological Answer : Focus on reaction conditions such as solvent choice (e.g., methanol/ethanol for solubility) and catalysts (e.g., palladium or copper complexes for coupling reactions). Purification steps (e.g., column chromatography) and inert atmospheres (to prevent oxidation of sensitive groups like trifluoromethyl) are critical. Monitor intermediates using HPLC or TLC to ensure stepwise progression .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., piperidinyl, trifluoromethyl).
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., pyrimidinyl-oxy-methyl linkage) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or GPCRs linked to the piperidinyl group). Use comparative tables (as in ) to benchmark activity against analogs. Include cytotoxicity assays (e.g., MTT) to rule off-target effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Meta-analysis : Cross-reference SAR data from analogs (e.g., ’s table comparing trifluoromethyl vs. nitro groups).
  • Computational modeling : Use docking studies to predict binding affinities and validate with mutagenesis (e.g., piperidinyl interactions).
  • Controlled replication : Standardize assay conditions (pH, temperature) to minimize variability .

Q. What experimental design strategies are optimal for long-term stability studies under varying environmental conditions?

  • Methodological Answer :

  • Split-plot design : Assign factors (e.g., temperature, humidity) to main plots and subplots (e.g., pH, light exposure) to assess interactions.
  • Accelerated stability testing : Use Arrhenius kinetics to predict degradation pathways (e.g., hydrolysis of trifluoropropyl group).
  • Analytical monitoring : Track degradation products via LC-MS and correlate with environmental variables .

Q. How can researchers assess the environmental fate and ecological risks of this compound?

  • Methodological Answer :

  • Partitioning studies : Measure log PP (octanol-water) to predict bioaccumulation.
  • Biotic/abiotic degradation : Use OECD 307/308 guidelines to simulate soil/water breakdown (e.g., hydrolysis of pyrimidinyl ethers).
  • Trophic transfer models : Quantify biomagnification potential in aquatic ecosystems using species sensitivity distributions (SSDs) .

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